2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 It is a derivative of pyridine and features an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-iodoaniline and 3-cyanopyridine.
Coupling Reaction: The 3-iodoaniline undergoes a coupling reaction with 3-cyanopyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis using a strong acid, such as hydrochloric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-iodophenyl)amino]pyridine-3-carboxylic acid
- 2-[(4-iodophenyl)amino]pyridine-3-carboxylic acid
- 2-[(3-bromophenyl)amino]pyridine-3-carboxylic acid
Uniqueness
2-[(3-iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
57978-44-6 |
---|---|
Molecular Formula |
C12H9IN2O2 |
Molecular Weight |
340.1 |
Purity |
95 |
Origin of Product |
United States |
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